An In-depth Technical Guide to 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid
An In-depth Technical Guide to 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid is limited. This guide summarizes the existing information and provides inferred properties and methodologies based on structurally related compounds. All inferred information should be experimentally verified.
Core Properties
6-Oxo-1,6-dihydropyrazine-2-carboxylic acid, also known as 6-Hydroxypyrazine-2-carboxylic acid, is a heterocyclic organic compound. Its structure consists of a pyrazinone ring with a carboxylic acid substituent.
Physicochemical Properties
Quantitative data for the target molecule is sparse. The following table summarizes the available and predicted information.
| Property | Value | Source |
| CAS Number | 13924-99-7 | [1][2] |
| Molecular Formula | C₅H₄N₂O₃ | [2] |
| Molecular Weight | 140.10 g/mol | [2] |
| Density | 1.63 g/cm³ | [1][3] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| pKa | Not available | |
| Solubility | Not available | |
| SMILES Code | O=C(C(N1)=CN=CC1=O)O | [2] |
Synthesis and Experimental Protocols
Potential Synthetic Pathway
A plausible synthetic route could involve the condensation of glyoxylic acid with an appropriate α-amino amide, followed by cyclization and oxidation. The following diagram illustrates a generalized workflow for the synthesis of pyrazinone derivatives, which could be adapted for the target molecule.
Caption: Generalized workflow for the synthesis of 2(1H)-pyrazinone derivatives.
Example Experimental Protocol (Inferred)
The following is a hypothetical, generalized protocol for the synthesis of a pyrazinone carboxylic acid derivative, which would require significant optimization for the target molecule.
Materials:
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α-Amino acid amide (e.g., 2-amino-2-carbamoyl-acetic acid)
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A 1,2-dicarbonyl compound (e.g., glyoxal)
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Solvent (e.g., ethanol, water)
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Acid or base catalyst (optional)
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Oxidizing agent (e.g., air, mild oxidant)
Procedure:
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Condensation: Dissolve the α-amino acid amide and the 1,2-dicarbonyl compound in a suitable solvent. The reaction may be heated or catalyzed to facilitate the initial condensation reaction to form an intermediate.
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Cyclization: The intermediate is then heated, potentially with the addition of a dehydrating agent, to induce cyclization and form the dihydropyrazinone ring.
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Oxidation: The resulting dihydropyrazinone is oxidized to the aromatic pyrazinone. This can sometimes be achieved by bubbling air through the reaction mixture or by using a mild chemical oxidant.
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Purification: The final product is isolated and purified using standard techniques such as crystallization, and column chromatography.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Biological Properties and Potential Applications
Direct studies on the biological activity of 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid are not prominent in the literature. However, the pyrazinone and pyrazine carboxylic acid scaffolds are present in numerous biologically active molecules.
Antimycobacterial Activity
The structurally related compound, pyrazinoic acid, is the active metabolite of pyrazinamide, a first-line drug for the treatment of tuberculosis.[5] Pyrazinoic acid is thought to act as a protonophore, disrupting the membrane potential and acidifying the cytoplasm of Mycobacterium tuberculosis.[6] This suggests that 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid and its derivatives could be investigated for similar antimycobacterial properties.
Other Potential Biological Activities
Derivatives of pyrazine-2-carboxylic acid have been explored for a range of biological activities, including:
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Antifungal activity .[7]
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Inhibition of photosynthetic electron transport .[7]
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Kinase inhibition : Certain 2(1H)-pyrazinone derivatives have been designed as inhibitors of protein kinases, which are important targets in cancer therapy.[8]
The following diagram illustrates a potential logic for exploring the biological activity of the target compound based on the activities of related structures.
Caption: Logical relationship for inferring biological activity.
Spectral Data (Inferred)
No experimental spectra for 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid were found. However, based on its structure, the following characteristic signals can be predicted.
¹H NMR Spectroscopy
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Aromatic protons: Two signals in the aromatic region (typically 7.0-9.0 ppm), corresponding to the two protons on the pyrazinone ring.
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Carboxylic acid proton: A broad singlet, typically downfield (>10 ppm).
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N-H proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
¹³C NMR Spectroscopy
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Carbonyl carbons: Two signals in the downfield region (typically 160-180 ppm) corresponding to the carboxylic acid and the amide carbonyl carbons.
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Aromatic carbons: Signals in the aromatic region (typically 120-150 ppm) for the carbons of the pyrazinone ring.
IR Spectroscopy
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O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.
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N-H stretch: A moderate band around 3200-3400 cm⁻¹.
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C=O stretch (carboxylic acid and amide): Strong absorptions in the region of 1650-1750 cm⁻¹.
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C=C and C=N stretches: Absorptions in the 1450-1650 cm⁻¹ region.
Conclusion and Future Directions
6-Oxo-1,6-dihydropyrazine-2-carboxylic acid is a compound with limited available data. However, its structural similarity to known biologically active molecules, particularly in the pyrazinone and pyrazine carboxylic acid classes, suggests that it could be a valuable scaffold for further investigation in drug discovery.
Future research should focus on:
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Developing and optimizing a reliable synthetic route to produce the compound in sufficient quantities for further study.
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Thoroughly characterizing the compound using modern analytical techniques to establish a complete physicochemical profile.
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Screening the compound for a range of biological activities, with a primary focus on antimycobacterial and anticancer properties, based on the activities of its structural analogs.
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Investigating the structure-activity relationships of derivatives to identify more potent and selective compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. 13924-99-7|6-Oxo-1,6-dihydropyrazine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. CAS#:13924-99-7 | 6-OXO-1,6-DIHYDROPYRAZINE-2-CARBOXYLIC ACID | Chemsrc [chemsrc.com]
- 4. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazinoic acid - Wikipedia [en.wikipedia.org]
- 6. Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
